molecular formula C20H18O3 B4583173 4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B4583173
M. Wt: 306.4 g/mol
InChI Key: WSXWGJWCZLVEKY-RMKNXTFCSA-N
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Description

4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methyl groups at positions 4 and 7, and a phenylprop-2-en-1-yloxy group at position 5 of the chromen-2-one core. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact of the production process .

Chemical Reactions Analysis

4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylprop-2-en-1-yloxy group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl group in the chromen-2-one core, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylprop-2-en-1-yloxy group.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: Chromenes, including this compound, have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound’s potential as a therapeutic agent has been investigated in preclinical studies.

    Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antioxidant properties can help mitigate oxidative stress and inflammation .

Comparison with Similar Compounds

4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be compared with other chromene derivatives to highlight its uniqueness. Similar compounds include:

Properties

IUPAC Name

4,7-dimethyl-5-[(E)-3-phenylprop-2-enoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-14-11-17(20-15(2)13-19(21)23-18(20)12-14)22-10-6-9-16-7-4-3-5-8-16/h3-9,11-13H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXWGJWCZLVEKY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 3
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 4
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Reactant of Route 6
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

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